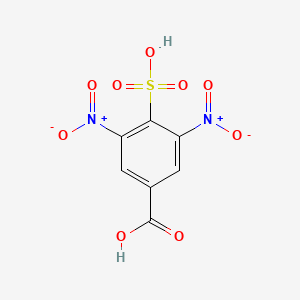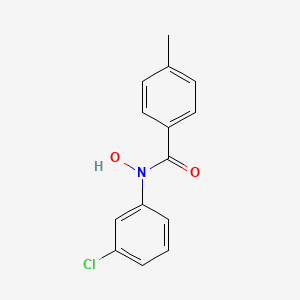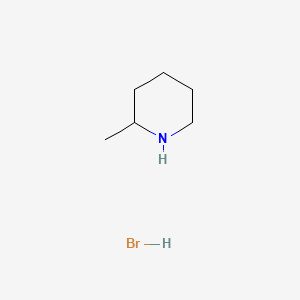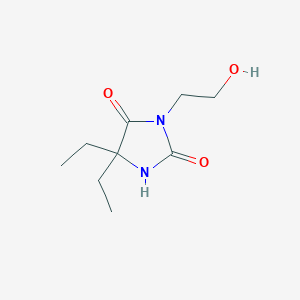
4-Methyl-2-(4-methyl-2H-1,3-benzodithiol-2-ylidene)-2H-1,3-benzodithiole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Methyl-2-(4-methyl-2H-1,3-benzodithiol-2-ylidene)-2H-1,3-benzodithiole is an organic compound belonging to the class of benzodithioles These compounds are characterized by the presence of two sulfur atoms in a five-membered ring fused to a benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-2-(4-methyl-2H-1,3-benzodithiol-2-ylidene)-2H-1,3-benzodithiole typically involves the following steps:
Formation of the Benzodithiole Ring: This can be achieved through the reaction of a suitable benzene derivative with sulfur sources under acidic conditions.
Methylation: Introduction of methyl groups can be done using methylating agents such as methyl iodide in the presence of a base.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially forming sulfoxides or sulfones.
Reduction: Reduction reactions may lead to the formation of thiols or other reduced sulfur-containing species.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at the aromatic ring or the sulfur atoms.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides, while reduction could produce thiols.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for more complex molecules.
Biology: Potential use in the study of sulfur-containing biomolecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the development of organic semiconductors and conductive polymers.
Mecanismo De Acción
The mechanism of action of 4-Methyl-2-(4-methyl-2H-1,3-benzodithiol-2-ylidene)-2H-1,3-benzodithiole would depend on its specific application. In the context of organic semiconductors, it may interact with other molecules to facilitate electron transport. The molecular targets and pathways involved would be specific to the compound’s use in a given application.
Comparación Con Compuestos Similares
Similar Compounds
Benzodithioles: Compounds with similar sulfur-containing ring structures.
Thiophenes: Five-membered rings containing sulfur.
Dithiolenes: Compounds with two sulfur atoms in a five-membered ring.
Uniqueness
4-Methyl-2-(4-methyl-2H-1,3-benzodithiol-2-ylidene)-2H-1,3-benzodithiole is unique due to its specific substitution pattern and potential electronic properties, which may make it particularly useful in the development of advanced materials.
Propiedades
Número CAS |
63726-92-1 |
|---|---|
Fórmula molecular |
C16H12S4 |
Peso molecular |
332.5 g/mol |
Nombre IUPAC |
4-methyl-2-(4-methyl-1,3-benzodithiol-2-ylidene)-1,3-benzodithiole |
InChI |
InChI=1S/C16H12S4/c1-9-5-3-7-11-13(9)19-15(17-11)16-18-12-8-4-6-10(2)14(12)20-16/h3-8H,1-2H3 |
Clave InChI |
CDBWZSLRABTJAV-UHFFFAOYSA-N |
SMILES canónico |
CC1=C2C(=CC=C1)SC(=C3SC4=CC=CC(=C4S3)C)S2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-{(E)-[(1,3-Benzoxazol-2-yl)methylidene]amino}-N,N-dimethylaniline](/img/structure/B14483651.png)

![4-[(2-Methylpropyl)sulfanyl]-2-nitroaniline](/img/structure/B14483659.png)



![Benzo[c]cinnolin-2-amine--hydrogen chloride (1/1)](/img/structure/B14483680.png)
![N-{4-[(Oxiran-2-yl)methoxy]phenyl}morpholine-4-carboxamide](/img/structure/B14483689.png)
![[4-(4-Chlorobenzoyl)-7-methyl-5-methylidene-2,3-dihydro-1,4-diazepin-1-yl]-(4-chlorophenyl)methanone](/img/structure/B14483694.png)





